molecular formula C19H29NO B1238971 Gephyrotoxin CAS No. 55893-12-4

Gephyrotoxin

Cat. No. B1238971
CAS RN: 55893-12-4
M. Wt: 287.4 g/mol
InChI Key: IQTIQAXNJBRKRG-IZDLKJCPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gephyrotoxin is a natural product found in Oophaga speciosa with data available.

Scientific Research Applications

Synthesis and Structural Studies

  • Total Synthesis : Gephyrotoxin, a dendrobatid alkaloid with a unique neurological profile, has been the subject of extensive synthetic studies due to its complex structure and interesting properties. Total syntheses of gephyrotoxin have been achieved through various methods, highlighting its intriguing tricyclic scaffold and potential for further chemical exploration (Fujimoto, Kishi, & Blount, 1980); (Carreira & Krautwald, 2015).

  • Formal Total Synthesis : The formal total synthesis of gephyrotoxin involves key steps such as diastereoselective reduction, highlighting its complex chemical structure and the innovative approaches required for its synthesis (Santarem, Vanucci-Bacqué, & Lhommet, 2008).

  • NMR Spectroscopy Analysis : Complete proton and carbon-13 NMR assignment for gephyrotoxin has been achieved using modern NMR techniques. This study aids in understanding the intricate molecular structure of gephyrotoxin, crucial for its application in scientific research (Edwards & Bax, 1986).

Biological and Pharmacological Interactions

  • Interaction with Acetylcholine Receptor-Ionic Channel Complex : Gephyrotoxin interacts with the acetylcholine receptor complex, affecting the ionic channel and influencing neurotransmission. This interaction suggests potential applications in neuropharmacological studies (Souccar et al., 1984).

  • Muscarinic Antagonist Properties : Identified as a muscarinic antagonist, gephyrotoxin has distinct pharmacological actions, differing from other alkaloids like histrionicotoxin and pumiliotoxin, which offers valuable insights for neurological research and potential therapeutic applications (Daly et al., 1977).

properties

CAS RN

55893-12-4

Product Name

Gephyrotoxin

Molecular Formula

C19H29NO

Molecular Weight

287.4 g/mol

IUPAC Name

2-[(1R,3aR,5aR,6R,9aS)-6-[(Z)-pent-2-en-4-ynyl]-1,2,3,3a,4,5,5a,6,7,8,9,9a-dodecahydropyrrolo[1,2-a]quinolin-1-yl]ethanol

InChI

InChI=1S/C19H29NO/c1-2-3-4-6-15-7-5-8-19-18(15)12-11-16-9-10-17(13-14-21)20(16)19/h1,3-4,15-19,21H,5-14H2/b4-3-/t15-,16-,17+,18+,19-/m0/s1

InChI Key

IQTIQAXNJBRKRG-IZDLKJCPSA-N

Isomeric SMILES

C#C/C=C\C[C@H]1CCC[C@H]2[C@@H]1CC[C@H]3N2[C@H](CC3)CCO

SMILES

C#CC=CCC1CCCC2C1CCC3N2C(CC3)CCO

Canonical SMILES

C#CC=CCC1CCCC2C1CCC3N2C(CC3)CCO

Other CAS RN

75685-48-2

synonyms

(1S,3aS,5aS,6S(Z),9aR,10R)dodecahydro-6-(2- penten-4-yl)pyrrolo(1,2-a)quinoline-1-ethanol
gephyrotoxin
gephyrotoxin 287C
Pyrrolo(1,2-a)quinoline-1-ethanol, dodecahydro-6-(2-penten-4-ynyl)-, (1S-(1alpha,3abeta,5aalpha,6alpha(Z),9aalpha))-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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